
3-(2-(o-Xylene-4-yloxy)ethoxy)hydrocinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(o-Xylene-4-yloxy)ethoxy)hydrocinnamic acid is an organic compound with the molecular formula C19H22O4 and a molecular weight of 314.38 g/mol . This compound is characterized by the presence of an o-xylene moiety linked to a hydrocinnamic acid structure through an ethoxy bridge. It is a derivative of cinnamic acid, which is known for its applications in various fields including pharmaceuticals and organic synthesis.
准备方法
The synthesis of 3-(2-(o-Xylene-4-yloxy)ethoxy)hydrocinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with o-xylene and ethylene glycol.
Etherification: o-Xylene is reacted with ethylene glycol in the presence of an acid catalyst to form 2-(o-Xylene-4-yloxy)ethanol.
Esterification: The 2-(o-Xylene-4-yloxy)ethanol is then esterified with cinnamic acid under acidic conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
化学反应分析
3-(2-(o-Xylene-4-yloxy)ethoxy)hydrocinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring in the o-xylene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
科学研究应用
3-(2-(o-Xylene-4-yloxy)ethoxy)hydrocinnamic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用机制
The mechanism of action of 3-(2-(o-Xylene-4-yloxy)ethoxy)hydrocinnamic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. For example, its derivatives may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
相似化合物的比较
3-(2-(o-Xylene-4-yloxy)ethoxy)hydrocinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic Acid: The parent compound, known for its use in flavorings and fragrances.
p-Methoxycinnamic Acid: A derivative with a methoxy group, used in sunscreens and UV filters.
p-Hydroxycinnamic Acid: Known for its antioxidant properties and use in food additives.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
3-[3-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-14-6-8-18(12-15(14)2)23-11-10-22-17-5-3-4-16(13-17)7-9-19(20)21/h3-6,8,12-13H,7,9-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANZVQVPMXENOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC=CC(=C2)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
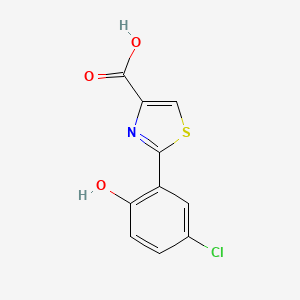
![3-[4-Methoxy-3-(3-phenylpropoxy)phenyl]propanoic acid](/img/structure/B7793351.png)
![3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxybenzoic acid](/img/structure/B7793359.png)
![2-[(4-Butoxybenzyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B7793367.png)
![2-[(2-Ethoxy-3-methoxyphenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7793375.png)

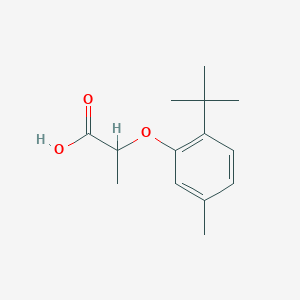

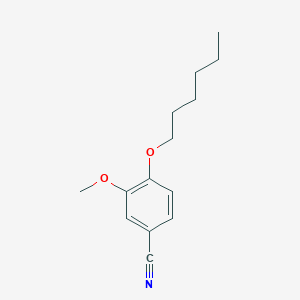


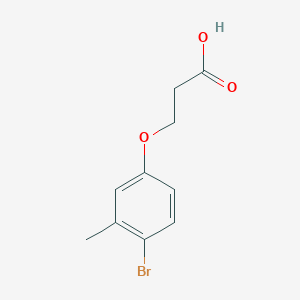
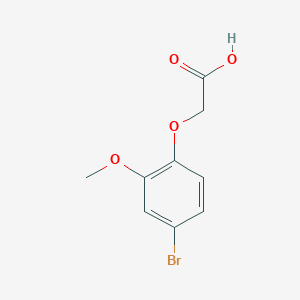
![2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B7793444.png)
